4'-Bromo-5'-chloro-2'-(trifluoromethyl)phenacyl bromide
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Overview
Description
4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5Br2ClF3O. It is a derivative of phenacyl bromide, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4’-Bromo-5’-chloro-2’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted phenacyl derivatives, ketones, carboxylic acids, alcohols, and alkanes .
Scientific Research Applications
4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide involves its interaction with nucleophilic sites on biomolecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to enzyme inhibition or modification of protein function .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenacyl bromide
- 4-Chlorophenacyl bromide
- 4-Bromobenzotrifluoride
Uniqueness
4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H4Br2ClF3O |
---|---|
Molecular Weight |
380.38 g/mol |
IUPAC Name |
2-bromo-1-[4-bromo-5-chloro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-8(16)4-1-7(12)6(11)2-5(4)9(13,14)15/h1-2H,3H2 |
InChI Key |
BIVBKYGJWWOZIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)C(F)(F)F)C(=O)CBr |
Origin of Product |
United States |
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